molecular formula C7H2Cl2N4 B12987666 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No.: B12987666
M. Wt: 213.02 g/mol
InChI Key: MZYWJDSIJGVWPZ-UHFFFAOYSA-N
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Description

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired triazine compound . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization to produce the target compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of transition metal-mediated synthesis and multistep synthesis processes are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets. For example, in cancer therapy, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and carbonitrile groups enhance its reactivity and potential as a pharmacophore in drug design .

Properties

Molecular Formula

C7H2Cl2N4

Molecular Weight

213.02 g/mol

IUPAC Name

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

InChI

InChI=1S/C7H2Cl2N4/c8-6-5-2-1-4(3-10)13(5)12-7(9)11-6/h1-2H

InChI Key

MZYWJDSIJGVWPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)C#N

Origin of Product

United States

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